POtassium (4-trifluoromethylphenyl)dimethylsilanolate
Description
Potassium (4-trifluoromethylphenyl)dimethylsilanolate (abbreviated here as K-TFMPS for clarity) is a silanolate salt characterized by a dimethylsilanolate backbone substituted with a 4-trifluoromethylphenyl group. This compound is widely utilized in cross-coupling reactions, particularly in Pd-catalyzed transformations, due to its role as a nucleophilic partner. Its synthesis typically involves deprotonation of the corresponding silanol using potassium bases under anhydrous conditions .
Key structural features include:
- Electron-withdrawing trifluoromethyl group: Enhances stability and modulates nucleophilicity.
- Silanolate anion: Provides strong coordination to transition metals, facilitating oxidative addition steps in catalytic cycles.
K-TFMPS is notable for its poor nucleophilicity compared to silanolates derived from electron-rich silanols, necessitating optimized reaction conditions (e.g., elevated temperatures, specialized Pd catalysts) to achieve satisfactory yields .
Properties
IUPAC Name |
potassium;dimethyl-oxido-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OSi.K/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPXPYUDVUIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(F)(F)F)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3KOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920015-51-6 | |
| Record name | 920015-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (4-trifluoromethylphenyl)dimethylsilanolate can be synthesized through the reaction of 4-trifluoromethylphenyl dimethylsilanol with potassium hydroxide . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (4-trifluoromethylphenyl)dimethylsilanolate primarily undergoes cross-coupling reactions with aromatic bromides and chlorides . These reactions are facilitated by the presence of a palladium catalyst and typically occur under mild conditions .
Common Reagents and Conditions:
Reagents: Aromatic bromides, chlorides, and palladium catalysts.
Conditions: Mild temperatures, inert atmosphere, and organic solvents like THF.
Major Products: The major products formed from these reactions are polysubstituted biaryls , which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Potassium (4-trifluoromethylphenyl)dimethylsilanolate is primarily utilized as a nucleophile in cross-coupling reactions, particularly with aryl halides in the presence of palladium catalysts. This compound exhibits enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which influences the electronic properties of the arylsilanolate.
- Cross-Coupling Reactions : The compound facilitates the formation of polysubstituted biaryls, which are essential intermediates in synthesizing pharmaceuticals and agrochemicals. The reactions are typically conducted under mild conditions, allowing for a wide range of electrophiles .
| Reaction Type | Electrophiles Used | Yield (%) | Notes |
|---|---|---|---|
| Cross-Coupling | Aryl bromides and chlorides | Up to 95% | High yields with optimized conditions |
| Transmetalation | Aryl palladium complexes | Variable | Rate influenced by substituents |
Mechanistic Insights
The mechanism of action involves the activation of the silicon-oxygen bond, which facilitates the transfer of the trifluoromethylphenyl group to the electrophile. The palladium catalyst stabilizes intermediate species, promoting efficient coupling reactions .
- Transmetalation Studies : Research has shown that transmetalation rates vary significantly based on the electronic characteristics of both the nucleophile and electrophile. For instance, this compound demonstrated faster rates when paired with electron-deficient arylpalladium complexes compared to electron-rich ones .
Industrial Applications
In industrial settings, this compound is valuable for synthesizing advanced materials and specialty chemicals. Its ability to form complex aromatic compounds makes it an attractive reagent for developing new materials with tailored properties.
- Advanced Materials : The compound's unique properties allow for the creation of siloxane-based polymers that exhibit enhanced thermal stability and chemical resistance .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Case Study on Cross-Coupling Efficiency
A study investigated the use of this compound in cross-coupling reactions with different aryl halides. It was found that:
Mechanism of Action
The mechanism by which potassium (4-trifluoromethylphenyl)dimethylsilanolate exerts its effects involves the activation of the silicon-oxygen bond . This activation facilitates the transfer of the trifluoromethylphenyl group to the aromatic halide, resulting in the formation of the desired biaryl product . The palladium catalyst plays a crucial role in this process by stabilizing the intermediate species and promoting the coupling reaction .
Comparison with Similar Compounds
Potassium (4-Methoxyphenyl)dimethylsilanolate
Structural Differences :
- Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-trifluoromethylphenyl (electron-withdrawing).
- Nucleophilicity : The methoxy group increases electron density at the silicon center, enhancing nucleophilicity. This allows reactions to proceed under milder conditions compared to K-TFMPS.
Table 1: Key Comparison
| Property | K-TFMPS | (4-Methoxyphenyl)dimethylsilanolate |
|---|---|---|
| Substituent Electronic Effect | Strongly electron-withdrawing | Electron-donating |
| Nucleophilicity | Low | High |
| Typical Reaction Temperature | 80–100°C | 40–60°C |
| Catalyst Requirement | Bulky ligands (e.g., XPhos) | Standard Pd(PPh₃)₄ |
Potassium Trimethylsilanolate
Structural Differences :
- dimethyl-4-trifluoromethylphenyl.
- Basicity: Trimethylsilanolate is a stronger base due to the absence of aryl electron effects.
Potassium (4-Methylsulfonylphenyl)trifluoroborate
Structural Differences :
- Core Structure: Trifluoroborate (BF₃⁻) vs. silanolate (Si-O⁻).
- Substituent : 4-Methylsulfonylphenyl (strongly electron-withdrawing).
Substituent Effects on Reactivity
The trifluoromethyl group in K-TFMPS imposes significant electronic and steric effects:
- Electronic : Reduces nucleophilicity by withdrawing electron density from the silicon center, necessitating electron-deficient Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for effective coupling .
- Steric : The bulky 4-trifluoromethylphenyl group hinders undesired side reactions (e.g., β-hydride elimination), improving selectivity in aryl-aryl bond formation.
In contrast, methoxy-substituted silanolates (electron-donating) enable faster oxidative addition but are prone to over-reduction or decomposition under harsh conditions .
Table 2: Cross-Coupling Performance
| Compound | Yield (%)* | Catalyst System | Reaction Time (h) |
|---|---|---|---|
| K-TFMPS | 45–65 | Pd(OAc)₂/XPhos | 24 |
| (4-Methoxyphenyl)dimethylsilanolate | 75–90 | Pd(PPh₃)₄ | 12 |
| (4-Methylsulfonylphenyl)trifluoroborate | 30–50 | PdCl₂(dppf) | 36 |
*Yields reported for coupling with 4-bromoanisole under standardized conditions .
Biological Activity
Potassium (4-trifluoromethylphenyl)dimethylsilanolate (K+3e−) is a silanol compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
This compound is characterized by its trifluoromethyl group, which enhances its electrophilic nature. The compound is typically used in cross-coupling reactions and as a nucleophilic reagent in organic synthesis. Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds with similar silanol structures exhibit significant antimicrobial activities. For instance, studies on related arylsilanolates have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of these compounds, potentially increasing their antimicrobial potency .
Table 1: Antimicrobial Activity of Aryl Silanol Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Related Aryl Silanol (K+3a−) | Escherichia coli | High |
| Related Aryl Silanol (K+3b−) | Klebsiella pneumoniae | Low |
Inhibition Mechanisms
The biological activity of this compound may also extend to enzyme inhibition. For example, studies have shown that silanolate compounds can inhibit aldose reductase, an enzyme involved in diabetic complications. The mechanism involves interaction with multiple sites on the enzyme, leading to significant inhibition compared to other classes of inhibitors .
Study 1: Antimicrobial Testing
In a study conducted by DeRuiter et al., various arylsilanolates were synthesized and tested for their antimicrobial properties. This compound showed moderate activity against Staphylococcus aureus and was compared with other silanol derivatives . The results suggested that the trifluoromethyl group enhances the compound's ability to disrupt bacterial cell membranes.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of aldose reductase by this compound and related compounds. The findings indicated that these compounds could serve as potential therapeutic agents for managing diabetic complications due to their inhibitory effects on the enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
